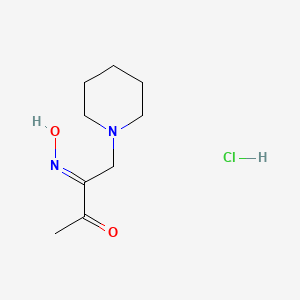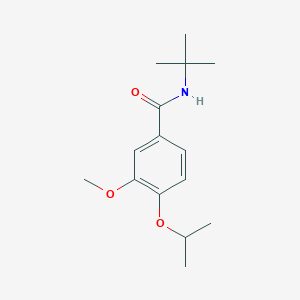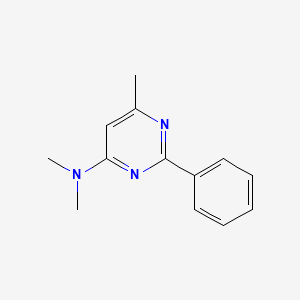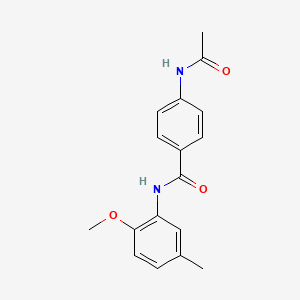![molecular formula C16H19N3O3S B5887482 2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE](/img/structure/B5887482.png)
2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methanesulfonamido group attached to a 4-methylphenyl ring and a pyridin-3-ylmethyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride, pyridine-3-methanol, and acetamide.
Formation of Methanesulfonamido Group: The 4-methylbenzenesulfonyl chloride is reacted with an amine to form the methanesulfonamido group. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Attachment of Pyridin-3-ylmethyl Group: The pyridine-3-methanol is then reacted with the intermediate product to attach the pyridin-3-ylmethyl group. This step may involve the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Final Product Formation: The final step involves the reaction of the intermediate product with acetamide to form the desired compound. This reaction is typically carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated processes to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the yield and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and m-chloroperbenzoic acid (m-CPBA). These reactions are typically carried out in an organic solvent, such as dichloromethane (DCM), at room temperature or slightly elevated temperatures.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in these reactions. The reactions are usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Substitution: Nucleophilic substitution reactions may involve the use of reagents like sodium azide (NaN3) or potassium cyanide (KCN). These reactions are often carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfinamides or thiols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Biological Research: Researchers use the compound to investigate its effects on cellular processes and molecular pathways. It can serve as a tool to study enzyme inhibition, signal transduction, and gene expression.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules. It can also be employed in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can disrupt key biological processes, leading to the desired therapeutic effects.
The molecular pathways involved in the compound’s mechanism of action may include signal transduction pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway. By modulating these pathways, the compound can influence cell proliferation, apoptosis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(4-Methylphenyl)acetamide: This compound lacks the methanesulfonamido and pyridin-3-ylmethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
N-(Pyridin-2-ylmethyl)acetamide: This compound has a similar structure but differs in the position of the pyridine ring. The difference in structure can lead to variations in biological activity and target specificity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is more complex and may exhibit different pharmacological properties due to the presence of additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-5-7-15(8-6-13)19(23(2,21)22)12-16(20)18-11-14-4-3-9-17-10-14/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPCMDVNWHPJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![Ethyl 1-[(2-methoxynaphthalen-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)

![N'-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide](/img/structure/B5887435.png)
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)



![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)


